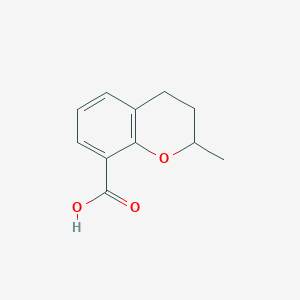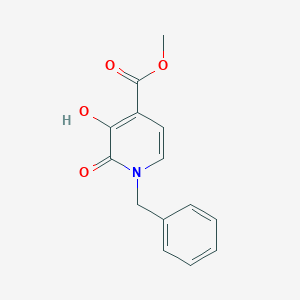
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a benzyl group, a hydroxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-benzyl-3-oxo-2-oxopyridine-4-carboxylate.
Reduction: Formation of 1-benzyl-3-hydroxy-2-hydroxypyridine-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzyl-3-oxo-2-oxopyridine-4-carboxylate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 1-benzyl-3-hydroxy-2-hydroxypyridine-4-carboxylate: Similar structure but with an additional hydroxyl group.
Uniqueness
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-19-14(18)11-7-8-15(13(17)12(11)16)9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 |
Clave InChI |
POSKVVYTXZORIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=O)N(C=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)



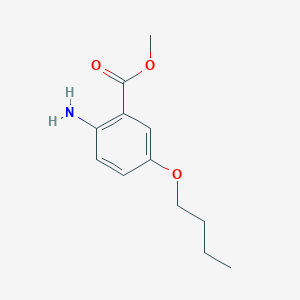
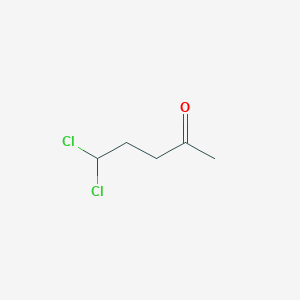
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
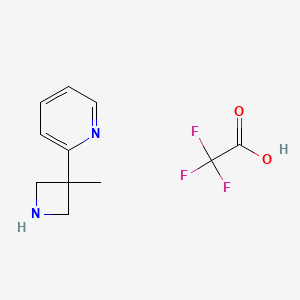
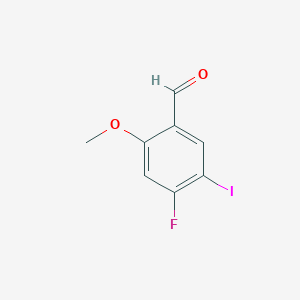
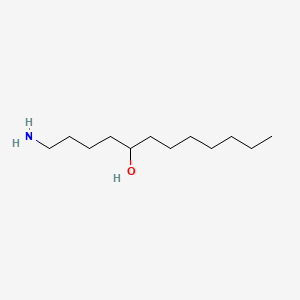
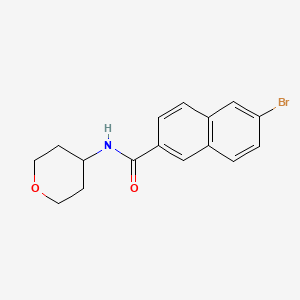
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
